molecular formula C12H11BrF3NO2 B1404186 (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone CAS No. 1073494-25-3

(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone

Cat. No. B1404186
M. Wt: 338.12 g/mol
InChI Key: ZAXXFAXGBVNGPB-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Bromo-3-(trifluoromethyl)aniline , which is an organic building block used in various chemical syntheses . It has a linear formula of BrC6H3(CF3)NH2 .


Synthesis Analysis

While specific synthesis methods for “(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone” were not found, related compounds such as trifluoromethylpyridines have been synthesized and used in the agrochemical and pharmaceutical industries . For instance, the synthesis of tipranavir, a related compound, was achieved using a chiral auxiliary .

Scientific Research Applications

Antitumor Activity

  • A compound similar to (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone, synthesized by condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, was found to have distinct inhibition on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2 (Tang & Fu, 2018).

Antioxidant Properties

  • Derivatives of (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone demonstrated effective antioxidant power when compared to standard antioxidant compounds (Çetinkaya et al., 2012).

Pharmaceutical Intermediates

  • A compound, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, synthesized as a key starting material for a phase 2 investigational drug candidate, was developed for commercial synthesis (Kopach et al., 2009).

Structural and Chemical Analysis

  • The compound (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was synthesized and characterized, revealing interesting molecular structures and intermolecular interactions useful for further chemical research (Prasad et al., 2018).

Imaging Agents for Parkinson's Disease

  • A PET agent, [11C]HG-10-102-01, synthesized for imaging of the LRRK2 enzyme in Parkinson's disease, includes a (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone component (Wang et al., 2017).

Future Directions

Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c13-10-2-1-8(7-9(10)12(14,15)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXXFAXGBVNGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone

Synthesis routes and methods

Procedure details

To a mixture of EXAMPLE 144B (8.3 g) was added water (75 mL) and H2SO4 (25 mL). The mixture was stirred at 0° C. while NaNO2 (3.13 g) in water (30 mL) was added. After stirring for 1 hour, the mixture was added to CuBr (5.45 g) in 48% HBr (200 mL). This mixture was stirred at 60° C. for 3 hours, cooled to room temperature, and partitioned between water and ethyl acetate. The organic layer was washed with aqueous Na2CO3 and dried (Na2SO4), filtered and concentrated.
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
3.13 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
5.45 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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